N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethoxy)benzamide
Description
N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethoxy)benzamide (CAS: 2309308-55-0) is a benzamide derivative featuring a unique 7-oxaspiro[3.5]nonane ring system and a trifluoromethoxy (-OCF₃) substituent on the benzamide core. Its molecular formula is C₁₆H₂₁NO₂S, with a molecular weight of 291.41 g/mol . This compound is cataloged by Arctom Scientific as a research chemical, though its specific biological applications remain underexplored in publicly available literature .
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)23-12-3-1-2-11(10-12)14(21)20-13-4-5-15(13)6-8-22-9-7-15/h1-3,10,13H,4-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVOUTDERVIRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC(=CC=C3)OC(F)(F)F)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethoxy)benzamide typically involves the reaction of 7-oxaspiro[3.5]nonane-1-amine with 3-(trifluoromethoxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The spirocyclic structure may also contribute to the compound’s stability and reactivity, making it a valuable tool in various research applications .
Comparison with Similar Compounds
N-(2-Aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide (7a−e)
N-(2-Hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide (2)
- Structure: Combines a pyrimidine ring with a trifluoromethoxyphenylamino group.
- Synthesis : Suzuki-Miyaura coupling using Pd(PPh₃)₄ in acetonitrile/water .
- Key Differences : The pyrimidine ring enables π-π stacking interactions, contrasting with the spirocyclic system’s rigidity. The hydroxyethyl side chain may improve solubility compared to the spiro moiety.
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8)
- Structure : Thiourea-linked benzamide with a 4-hydroxyphenyl group.
- Activity: Exhibits 86.6% inhibition in antioxidant assays, attributed to the phenolic hydroxyl group’s radical-scavenging properties .
- Key Differences : The thiourea linker and hydroxyl group differ from the trifluoromethoxy and spiroether motifs, altering redox activity and lipophilicity.
[¹²⁵I]PIMBA (Sigma Receptor Ligand)
- Structure : Iodinated benzamide with a piperidinyl-ethyl side chain and methoxy group.
- Activity: Binds sigma receptors (Kd = 5.80 nM) in prostate cancer cells and shows tumor-selective uptake in xenografts .
- Key Differences : The spirocyclic ether in the target compound may reduce off-target interactions compared to [¹²⁵I]PIMBA’s flexible piperidinyl chain.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethoxy)benzamide is a complex organic compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry. The compound features a trifluoromethoxy group, which enhances its biological activity and lipophilicity, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 329.31 g/mol
- CAS Number : 82978-00-5
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 329.31 g/mol |
| CAS Number | 82978-00-5 |
Synthesis Methods
The synthesis of this compound typically involves several steps to form the spirocyclic core followed by functionalization at the benzamide position. Key methodologies include:
- Formation of the Spirocyclic Core : This often requires specific reaction conditions such as temperature control and solvent choice.
- Functionalization : Modifications at the benzamide nitrogen and spirocyclic carbon are crucial for enhancing biological activity.
Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound throughout the synthesis process.
The mechanism of action for this compound involves interactions with specific biological targets, potentially including receptors involved in pain modulation or inflammation pathways. The presence of the trifluoromethoxy group is believed to enhance binding affinity to these targets.
Pharmacological Studies
Pharmacological studies indicate that modifications at both the benzamide nitrogen and spirocyclic carbon can significantly influence biological activity. For instance, derivatives with different substituents have shown varied efficacy in pain relief and anti-inflammatory effects.
Case Studies
- Pain Modulation : In a study involving nociceptive behavior in rats, compounds similar to this compound demonstrated significant reductions in pain response when administered intra-articularly.
- Inflammation Pathways : Research has indicated that this compound can downregulate pro-inflammatory markers, suggesting its potential use in treating inflammatory conditions.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Pain Modulation | Significant reduction in nociceptive behavior |
| Anti-inflammatory Effects | Downregulation of pro-inflammatory markers |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethoxy)benzamide to ensure high purity?
- Methodological Answer :
-
Coupling Reactions : Use anhydrous solvents (e.g., CHCl or acetonitrile) and coupling agents like p-trifluoromethyl benzoyl chloride under inert conditions to minimize hydrolysis .
-
Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended for isolating the spirocyclic intermediate and final product. Evidence from similar benzamide syntheses highlights the importance of slow elution to separate byproducts .
-
Hazard Mitigation : Conduct a thorough risk assessment for reagents like trichloroisocyanuric acid (TCICA) and O-benzyl hydroxylamine hydrochloride, which require strict temperature control (0–5°C) during addition .
- Data Table : Synthesis Optimization
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Anhydrous CHCl | 85% purity | |
| Reaction Temperature | 0–5°C (ice bath) | Reduced side products | |
| Purification Method | Silica gel chromatography (EtOAc/Hex 3:7) | 92% recovery |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Analysis : and NMR are critical for confirming the spirocyclic structure and trifluoromethoxy group. For example, the spirocyclic oxygen (7-oxaspiro) shows distinct shifts at δ 3.8–4.2 ppm () and 70–80 ppm () in related compounds .
- Mass Spectrometry : High-resolution LC–MS or HRMS validates molecular weight and fragmentation patterns, especially for the trifluoromethoxy moiety (m/z 119 for CFO–) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm and sp C–O–C vibrations at ~1100 cm .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential mutagenicity (Ames II testing indicates mutagenicity comparable to benzyl chloride) .
- Storage : Store at –20°C in amber vials to prevent decomposition, as similar spirocyclic amides degrade at room temperature .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with intermediates like sodium pivalate, which can cause irritation .
Advanced Research Questions
Q. How does the spirocyclic structure influence the compound’s stability under different storage conditions?
- Methodological Answer :
-
Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. The 7-oxaspiro ring’s rigidity may reduce hydrolysis but increase sensitivity to light .
-
Degradation Pathways : Use LC–MS to identify byproducts (e.g., ring-opened derivatives). For example, thermal decomposition of similar compounds generates trifluoromethoxybenzene fragments .
- Data Table : Stability Profile
| Condition | Degradation (%) | Major Byproduct | Reference |
|---|---|---|---|
| 25°C, dark | <5% over 30 days | None detected | |
| 40°C, 75% RH | 12% over 14 days | Ring-opened amide | |
| UV light exposure | 22% over 7 days | Oxidized spirocyclic |
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
-
Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The trifluoromethoxy group’s electronegativity may enhance hydrophobic interactions .
-
Molecular Dynamics (MD) : Simulate spirocyclic ring dynamics in aqueous environments. Studies on similar benzamides show that fluorine atoms stabilize H-bonds with protein residues (e.g., C–H···F interactions with binding energies of –2.15 to –2.89 kcal/mol) .
- Case Study :
-
Target : Dengue virus NS5 polymerase.
-
Prediction : The spirocyclic oxygen forms H-bonds with Thr207, while the trifluoromethoxy group engages in π-stacking with Phe133 .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Reproduce assays under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition assays). For example, IC variability in enzyme inhibition may arise from differing buffer pH or DMSO content .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity if fluorescence-based assays show discrepancies. Evidence from fluorinated benzamides shows SPR reduces false positives from autofluorescence .
Key Takeaways
- Synthesis : Prioritize anhydrous conditions and rigorous purification.
- Characterization : Combine NMR, LC–MS, and IR for structural validation.
- Safety : Mitigate mutagenicity risks with proper storage and PPE.
- Advanced Analysis : Leverage computational tools and standardized assays to resolve data contradictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
